[1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclopentyl]amine
Overview
Description
[1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclopentyl]amine: is a chemical compound with the molecular formula C8H13N3O. It is a derivative of oxadiazole, a heterocyclic compound containing an oxygen and nitrogen atom in a five-membered ring.
Mechanism of Action
Mode of Action
Oxadiazole derivatives have been studied for their potential interactions with various biological targets .
Pharmacokinetics
The compound’s bioavailability, half-life, and clearance rate are unknown .
Action Environment
Factors such as pH, temperature, and presence of other molecules could potentially affect the compound’s activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclopentyl]amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazine. This intermediate is then reacted with methyl isocyanate to form the desired oxadiazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: [1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclopentyl]amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of corresponding oxadiazole derivatives.
Reduction: Formation of cyclopentylamine derivatives.
Substitution: Formation of N-substituted oxadiazole derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, [1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclopentyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine: This compound has shown potential in medicinal chemistry as a scaffold for the development of new pharmaceuticals. It exhibits biological activities such as antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the materials science field, this compound is used in the development of novel polymers and advanced materials with specific properties such as enhanced thermal stability and conductivity .
Comparison with Similar Compounds
Oxazole: Another heterocyclic compound with similar biological activities.
Piperazine: Known for its wide range of pharmaceutical applications.
Thiazole: Exhibits similar chemical reactivity and biological properties.
Uniqueness: [1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclopentyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the oxadiazole ring with a cyclopentyl group makes it a versatile scaffold for various applications .
Properties
IUPAC Name |
1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-6-10-7(11-12-6)8(9)4-2-3-5-8/h2-5,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWODELEHXFUBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2(CCCC2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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